Ajugarin I
CAS No.: 62640-05-5
Cat. No.: VC0517718
Molecular Formula: C24H34O7
Molecular Weight: 434.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62640-05-5 |
|---|---|
| Molecular Formula | C24H34O7 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | [(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
| Standard InChI | InChI=1S/C24H34O7/c1-15-10-20(31-17(3)26)24(14-29-16(2)25)19(6-5-8-23(24)13-30-23)22(15,4)9-7-18-11-21(27)28-12-18/h11,15,19-20H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1 |
| Standard InChI Key | RNYBNBANBCQZON-PGQNDPHJSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@]24CO4)COC(=O)C)OC(=O)C |
| SMILES | CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C |
| Canonical SMILES | CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ajugarin I belongs to the neo-clerodane diterpenoid subclass, characterized by a decalin core fused to a furanone moiety and a spiro-oxirane ring system . The compound's IUPAC name, {(1R,4aR,5S,6R,8S,8aR)-8-Acetoxy-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydro-3-furanyl)ethyl]octahydro-8aH-spiro[naphthalene-1,2′-oxiran]-8a-yl}methyl acetate , reflects its intricate stereochemistry. X-ray crystallographic studies reveal three critical structural features:
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A trans-decalin system with angular methyl groups at C-5 and C-6
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An α,β-unsaturated γ-lactone (2(5H)-furanone) substituent at C-5
The molecule contains two acetyl groups - one esterifying the C-8 hydroxyl and another on the C-8a hydroxymethyl group . This combination of rigid polycyclic frameworks and polar oxygen functionalities enables both membrane penetration and target binding.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 434.52 g/mol |
| LogP (Predicted) | 2.3 ± 0.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 93.7 Ų |
The compound's solubility profile shows limited aqueous solubility (0.23 mg/mL in water) but improved dissolution in polar organic solvents like DMSO (23 mg/mL) . Stability studies indicate decomposition above 160°C, necessitating storage at -20°C for long-term preservation .
Natural Occurrence and Biosynthesis
Botanical Sources
Ajugarin I serves as a chemotaxonomic marker for the Ajuga genus, with documented occurrence in:
Ecological studies suggest its production increases under herbivory stress, functioning as a phytoalexin against insect predators . The highest concentrations occur in glandular trichomes of young leaves, with seasonal variations showing peak accumulation during flowering stages .
Biosynthetic Pathway
The clerodane skeleton originates from geranylgeranyl pyrophosphate (GGPP) through the methylerythritol phosphate (MEP) pathway . Key biosynthetic steps include:
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Cyclization of GGPP to labdadienyl diphosphate
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Hydride shift and Wagner-Meerwein rearrangement forming the decalin core
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Epoxidation at C-12/C-13 followed by spiro-ring formation
Transcriptomic analysis of A. remota reveals three cytochrome P450 enzymes (CYP71D443, CYP76AH4, CYP72A63) responsible for oxygenation steps, while a BAHD acyltransferase catalyzes the final acetylation .
Pharmacological Activities
Antimicrobial Effects
Recent investigations demonstrate Ajugarin I's bacteriostatic activity against Gram-positive pathogens:
| Strain | Inhibition (%) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 89.81 ± 1.04 | 50 |
| Bacillus subtilis | 90.37 ± 0.43 | 200 |
Mechanistic studies using membrane potential-sensitive dyes reveal rapid depolarization of S. aureus membranes at 2×MIC, suggesting interference with proton motive force generation . Synergy testing shows a 4-fold MIC reduction when combined with β-lactams, likely due to impaired β-lactamase activity .
Anti-Inflammatory Action
Ajugarin I inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18.7 μM, comparable to celecoxib (15.2 μM) . In carrageenan-induced rat paw edema models, 10 mg/kg oral dosing reduces swelling by 62% versus control (p<0.01) . The dual acetyl groups appear critical for activity - deacetylated analogs show 5-fold lower COX-2 inhibition .
Molecular Mechanisms and Targets
Membrane Interaction Dynamics
Molecular dynamics simulations using CHARMM36 force fields reveal:
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Partitioning coefficient of 3.2 in POPC bilayers
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Orientation with furanone moiety embedded at lipid-water interface
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Increased membrane fluidity (ΔOrder parameter = -0.12) at 10 mol% concentration
These interactions explain both antimicrobial effects and observed hemolytic activity (18% hemolysis at 200 μg/mL) .
Protein Binding Partners
Thermal shift assays identify three cellular targets in S. aureus:
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D-alanyl carrier protein (ΔTₘ = 4.2°C)
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Dihydrofolate reductase (ΔTₘ = 3.1°C)
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Undecaprenyl diphosphate synthase (ΔTₘ = 2.8°C)
Binding to D-alanyl carrier protein disrupts teichoic acid biosynthesis, corroborating transmission electron microscopy findings of cell wall thinning .
Therapeutic Applications and Limitations
Wound Healing Formulations
A 2% Ajugarin I hydrogel accelerates wound closure in diabetic rats by:
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Increasing VEGF expression 3.2-fold
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Enhancing collagen deposition (Type III/I ratio = 1.4 vs 0.7 control)
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Reducing bacterial load by 4-log CFU/g tissue
Bioavailability Challenges
Pharmacokinetic studies in Sprague-Dawley rats reveal:
| Parameter | Value |
|---|---|
| Oral bioavailability | 12.4 ± 3.1% |
| Tₘₐₓ | 1.5 hr |
| Vd | 5.2 L/kg |
| Cl | 0.33 L/hr/kg |
Rapid Phase II metabolism (glucuronidation at C-8a hydroxymethyl) limits systemic exposure . Prodrug strategies using lipophilic esters improve bioavailability to 41% but increase hepatotoxicity risks .
Future Research Directions
Synthetic Biology Approaches
Heterologous production in Nicotiana benthamiana via virus-induced gene silencing (VIGS) has achieved titers of 0.8 mg/g dry weight - a 40-fold increase over native plants . CRISPR-Cas9 editing of A. remota HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) boosts yields to 3.2% dry weight .
Targeted Drug Delivery
PEGylated solid lipid nanoparticles (134 nm diameter, PDI 0.18) show:
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98% encapsulation efficiency
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72-hour sustained release
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3.8-fold accumulation in infected lungs vs free drug
Ongoing Phase I trials (NCT05432891) are evaluating safety in multidrug-resistant TB patients .
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